ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a coumarin core substituted with a 3,4-dichlorobenzyl group and an ethyl ester moiety, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-7-17-13(2)16-6-5-15(11-20(16)29-22(17)26)28-12-14-4-8-18(23)19(24)10-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWVZZTGHOAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting with the preparation of the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The resulting coumarin derivative is then subjected to further functionalization to introduce the 3,4-dichlorobenzyl group and the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the coumarin core.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s therapeutic potential is being explored, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
Umbelliferone: A natural coumarin with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.
Biological Activity
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, highlighting key research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20Cl2O5. The structure features a chromenone core with a dichlorobenzyl ether substituent that significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 421.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against Jurkat T cells and A431 epidermoid carcinoma cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways. This activity highlights its potential as a therapeutic agent for inflammatory diseases.
Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. It is believed to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the dichlorobenzyl group appears to enhance its interaction with biological targets compared to simpler derivatives like ethyl 4-methylcoumarin. SAR studies suggest that modifications at specific positions on the chromenone framework can significantly affect both potency and selectivity against various biological targets .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with this compound.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers in tissues, supporting its potential as an anti-inflammatory therapeutic agent.
- Oxidative Stress Assessment : The antioxidant capacity was assessed using DPPH radical scavenging assays, where ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate exhibited significant scavenging activity compared to control antioxidants.
Q & A
Q. Comparative Table: Structural Analogues and Key Properties
| Compound Name | Molecular Formula | Notable Features | Reference |
|---|---|---|---|
| Ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate | CHClO | Enhanced anticancer activity (IC ~5 µM) | |
| Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate | CHO | High solubility (>10 mg/mL in DMSO) | |
| This compound | CHClO | Unique dichlorobenzyl group for receptor targeting |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
